2-amino-2H-acridin-9-one

Ultraviolet Photodissociation Oligosaccharide Sequencing Tandem Mass Spectrometry

2-Amino-2H-acridin-9-one (commonly referred to as 2-aminoacridone or AMAC; CAS 27918-14-5) is a heterocyclic aromatic fluorophore belonging to the acridin-9-one class. It contains a primary amine group that enables reductive amination at the reducing terminus of carbohydrates, forming stable, highly fluorescent derivatives.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B12353688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2H-acridin-9-one
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC(C=CC3=N2)N
InChIInChI=1S/C13H10N2O/c14-8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)15-12/h1-8H,14H2
InChIKeyBBZJZHVFGSXNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2H-acridin-9-one (AMAC) for Glycomics Procurement: Core Identity and Differentiated Value


2-Amino-2H-acridin-9-one (commonly referred to as 2-aminoacridone or AMAC; CAS 27918-14-5) is a heterocyclic aromatic fluorophore belonging to the acridin-9-one class . It contains a primary amine group that enables reductive amination at the reducing terminus of carbohydrates, forming stable, highly fluorescent derivatives . Unlike many in-class acridinones developed for DNA intercalation or antibacterial applications, the primary documented utility of 2-aminoacridone is as a derivatizing agent for analytical glycomics, where its photophysical properties and chromatographic behavior provide specific differentiation from alternative aromatic amine tags such as 2-aminobenzamide (2-AB), 2-aminobenzoic acid (2-AA), and 2-aminopyridine (2-AP) [1].

Why 2-Aminoacridone Cannot Be Swapped with 2-Aminobenzamide or 2-AA Without Analytical Compromise


Generic substitution among fluorescent glycan labels is invalid because reductive amination tags differ in photon absorption efficiency, detection sensitivity, chromatographic retention, and compatibility with downstream mass spectrometry analysis [1]. 2-Aminoacridone exhibits distinct photophysical dissociation behavior under ultraviolet photodissociation (UVPD) at 355 nm, providing complementary fragmentation to collision-induced dissociation (CID) that alternative labels do not match [2]. Furthermore, in specific applications such as glycosaminoglycan-derived disaccharide profiling, 2-aminoacridone uniquely enables simultaneous fluorophore-assisted carbohydrate electrophoresis (FACE) with subpicomolar detection limits, a performance threshold that 2-aminobenzamide does not achieve in equivalent electrophoretic formats [3]. These quantifiable performance differences mean that substituting 2-aminoacridone with a cheaper or more common aromatic amine directly alters analytical sensitivity, structural information content, and experimental throughput.

Quantitative Differentiation Evidence: 2-Aminoacridone vs. 2-Aminobenzamide, 2-AA, and 2-AP


Superior UVPD Photon Absorption and Dissociation Efficiency vs. 2-Aminobenzamide (2-AB)

Under identical UVPD conditions at 355 nm, 2-aminoacridone (AMAC)-labeled glycans exhibited more efficient photon absorption and subsequent dissociation compared to 2-aminobenzamide (2-AB)-labeled glycans [1]. In a direct four-fluorophore comparison, 6-aminoquinoline (6-AQ), 2-amino-9(10H)-acridone (AMAC), and 7-aminomethylcoumarin (AMC) each outperformed 2-AB in photodissociation efficiency, while generating similar MS/MS fragment ion profiles [1]. The enhanced photon absorption translates to improved signal-to-noise for isomeric differentiation of branched oligosaccharides when using AMAC as the label [1].

Ultraviolet Photodissociation Oligosaccharide Sequencing Tandem Mass Spectrometry

Subpicomolar Detection Sensitivity by Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) vs. 2-AB

Reducing saccharides derivatized with 2-aminoacridone and analyzed by polyacrylamide gel electrophoresis with a cooled charge-coupled device (CCD) imaging system achieved a detection limit in the subpicomolar range [1]. This represents sensitivity approximately 100-fold greater than traditional UV detection at 232 nm [2]. In contrast, 2-aminobenzamide (2-AB)-labeled glycans, while common in HPLC-based workflows, do not achieve subpicomolar detection in electrophoretic formats due to lower fluorescence quantum yield and different spectral properties [2].

FACE Subpicomolar Detection Glycan Electrophoresis

Non-Interfering Hydrophobicity in Reversed-Phase HPLC: Clean Separation from Excess Derivatizing Agent vs. 2-AB and 2-AA

The 2-aminoacridone derivatizing agent is highly hydrophobic and is well separated from glycan derivatives in both capillary electrophoresis and reversed-phase HPLC, ensuring that excess reagent does not interfere with oligosaccharide analysis [1]. In contrast, 2-aminobenzamide (2-AB) and 2-aminobenzoic acid (2-AA) are less hydrophobic, leading to potential co-elution or overlap with smaller glycan peaks and requiring additional cleanup steps [2]. This property enables direct injection of AMAC-derivatized glycan mixtures without post-derivatization purification [3].

HPLC Derivatization Glycan Purification

Stable Fluorescence Lifetime Independent of Glycan Structure vs. Environment-Sensitive Labels

Time-correlated single-photon counting studies demonstrate that 2-aminoacridone exhibits a fluorescence decay that fits a single exponential in methanol (τ ≈ 12 ns) and water (τ ≈ 10 ns), with the lifetime unchanged by the addition of a sugar chain, its length, or its structure [1]. In contrast, 2-aminobenzoic acid (2-AA) and 2-aminobenzamide (2-AB) show more pronounced environment-dependent fluorescence changes that can confound quantitative comparisons across different glycan species [2]. Additionally, the absorbance of a complex mixture of 2-AMAC-tagged glycans is directly proportional to their fluorescence emission at 525 nm, confirming non-selective quantitation behavior [1].

Fluorescence Lifetime Time-Resolved Spectroscopy Quantitative Glycan Analysis

Single-Label Multiplexed N-Glycome Profiling with 36-Fold Throughput Increase vs. Sequential Analysis

A validated multiplexed labeling strategy demonstrated that N-glycans from plasma samples individually labeled with aniline, 2-aminobenzamide, and 2-aminoacridone can be co-injected and separated in a single HILIC-UPLC-fluorescence run [1]. The transfer of this multiplexed method to UPLC-fluorescence increased sample throughput from 24 to 864 plasma samples per day, a 36-fold improvement enabled by the distinct chromatographic and spectral properties of 2-aminoacridone that permit deconvolution from co-labeled 2-AB and aniline signals [1]. This multiplexing capability is unique to the combination and cannot be achieved when substituting 2-aminoacridone with another label having overlapping spectral or retention properties.

Multiplexed Labeling UPLC-Fluorescence High-Throughput Glycomics

Nanogram-Scale GAG Disaccharide Profiling by HILIC-Fluorescence vs. Microgram-Scale SAX-HPLC

Oligosaccharide mapping of heparinase I-treated heparins using 2-aminoacridone fluorotagging with HILIC separation and online fluorescence detection enables complete disaccharide composition analysis on a nanogram scale, compared to the microgram scale required for classical strong-anion exchange (SAX)-HPLC without fluorescent derivatization [1]. The method achieved separation and identification of nine main heparin oligosaccharides including the saturated trisulfated disaccharide from the non-reducing end, which SAX-HPLC cannot resolve [1]. This represents a sensitivity improvement of approximately 1,000-fold in required sample mass while simultaneously providing ESI-MS compatibility that SAX-HPLC lacks [1].

HILIC Heparin Oligosaccharide Mapping Mass Spectrometry

Optimal Procurement Scenarios for 2-Amino-2H-acridin-9-one Based on Quantified Differentiation


Subpicomolar Glycan Detection by FACE or CE-LIF in Sample-Limited Research

When experimental designs demand detection of subpicomolar quantities of reducing saccharides—such as glycans released from low-abundance glycoproteins, single-cell glycomics, or trace-level biomarker discovery—2-aminoacridone is the label of choice. The subpicomolar detection limit demonstrated by PAGE with CCD imaging [1] represents approximately 100-fold sensitivity enhancement over traditional UV detection and exceeds the performance of 2-aminobenzamide in comparable electrophoretic formats [2]. Procurement of high-purity (>98% HPLC) AMAC from quality-controlled sources is critical, as trace fluorescent impurities directly elevate background noise at these detection thresholds.

High-Throughput Multiplexed Plasma N-Glycome Profiling in Biomarker Discovery Cores

For core facilities and large-cohort clinical studies requiring N-glycan profiling of hundreds to thousands of plasma samples, the multiplexed labeling protocol employing 2-aminoacridone, 2-AB, and aniline with UPLC-HILIC-fluorescence achieves 864 samples per day vs. 24 samples per day in conventional single-label mode [1]. This 36-fold throughput increase is uniquely enabled by the distinct chromatographic retention and fluorescence properties of 2-aminoacridone, which permit co-injection and deconvolution of three labels in a single run. Laboratories implementing this validated workflow must source AMAC of consistent purity to maintain reproducible retention time windows and fluorescence response factors across batches.

Pharmaceutical Heparin and GAG Characterization with Nanogram Sample Requirements

Quality control laboratories and research groups characterizing pharmaceutical heparins, low-molecular-weight heparins, or tissue-derived glycosaminoglycans benefit from the nanogram-scale sensitivity of AMAC-based HILIC-fluorescence methods [1]. The ability to perform complete disaccharide composition analysis and oligosaccharide mapping on approximately 1,000-fold less material than classical SAX-HPLC [1] is decisive when sample availability is limited—such as from biopsy specimens, cell culture, or precious archival samples. The simultaneous compatibility with online ESI-MS enables structural confirmation without additional sample preparation.

Quantitative Glycomics Requiring Structure-Independent Fluorescence Response

In quantitative glycan profiling where relative molar abundance must be reliably inferred from fluorescence intensity across structurally diverse glycans, the invariant fluorescence lifetime of 2-aminoacridone (τ ≈ 12 ns in methanol, τ ≈ 10 ns in water) and its demonstrated linear absorbance-fluorescence proportionality [1] provide a critical advantage over 2-AA and 2-AB, whose fluorescence exhibits greater structure dependence [2]. For laboratories performing differential glycomics or comparing glycosylation profiles between disease states, this property minimizes quantitation bias inherent to environment-sensitive labels.

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